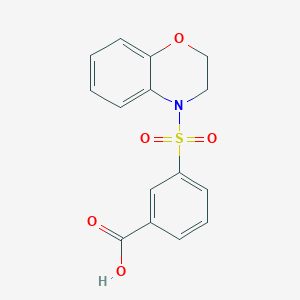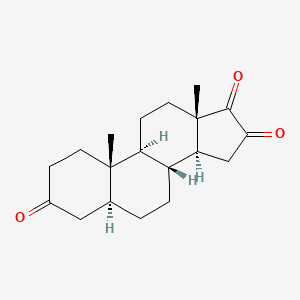![molecular formula C9H24ClNSi B13449417 Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further bonded to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with ethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed:
Oxidation Products: Oxides or other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes. Its ability to form stable bonds with biological molecules makes it useful in studying biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural properties may allow for the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity. The amine group can form hydrogen bonds and ionic interactions with target molecules, facilitating various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Butylamine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl Ethylamine: Similar structure but with different chain length, affecting its properties and uses.
Ethylamine: A simpler compound without the butyl and trimethylsilyl groups, leading to distinct chemical behavior.
Uniqueness: Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is unique due to the presence of both the trimethylsilyl group and the ethylamine group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The trimethylsilyl group offers steric protection, while the ethylamine group allows for versatile chemical modifications.
Eigenschaften
Molekularformel |
C9H24ClNSi |
|---|---|
Molekulargewicht |
209.83 g/mol |
IUPAC-Name |
N-ethyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H23NSi.ClH/c1-5-10-8-6-7-9-11(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI-Schlüssel |
VDOWWXYUACMHTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCC[Si](C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)


![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)

